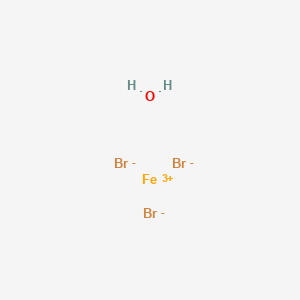
Iron(III)bromidehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III)bromidehydrate, also known as ferric bromide hydrate, is a chemical compound with the formula FeBr₃·xH₂O. This compound is a hydrated form of iron(III)bromide, which is a reddish-brown solid. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. It is used in various chemical reactions and industrial applications due to its properties as a Lewis acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(III)bromidehydrate can be synthesized through the direct reaction of iron with bromine in the presence of water. The reaction is highly exothermic and produces iron(III)bromide, which can then be hydrated: [ 2Fe + 3Br₂ + xH₂O \rightarrow 2FeBr₃·xH₂O ]
Another method involves the reaction of iron(III)sulfate with an alkali metal bromide in an aqueous solution, followed by evaporation and crystallization: [ Fe₂(SO₄)₃ + 6KBr + xH₂O \rightarrow 2FeBr₃·xH₂O + 3K₂SO₄ ]
Industrial Production Methods
In industrial settings, this compound is typically produced by the direct reaction of iron filings with bromine gas in the presence of water. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The resulting iron(III)bromide is then hydrated to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(III)bromidehydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III)bromide can act as an oxidizing agent in redox reactions.
Substitution Reactions: It is commonly used in halogenation reactions, where it acts as a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation-Reduction: Iron(III)bromide can oxidize alcohols to ketones in the presence of an appropriate reducing agent.
Substitution: In halogenation reactions, iron(III)bromide is used with bromine to brominate aromatic compounds.
Major Products Formed
Oxidation-Reduction: The major products include ketones and other oxidized organic compounds.
Substitution: The major products are brominated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Iron(III)bromidehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in bromination reactions.
Biology: this compound is used in the preparation of various biological reagents.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form complexes with organic molecules.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Iron(III)bromidehydrate exerts its effects primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In bromination reactions, this compound activates bromine molecules, making them more reactive towards aromatic compounds. This activation lowers the activation energy required for the reaction, allowing it to proceed more efficiently.
Vergleich Mit ähnlichen Verbindungen
Iron(III)bromidehydrate can be compared with other iron halides, such as iron(III)chloride and iron(III)iodide:
Iron(III)chloride: More stable and widely used in industrial applications. It is less hygroscopic compared to this compound.
Iron(III)iodide: Less stable due to the larger size of iodine atoms, making it less commonly used.
Similar Compounds
- Iron(III)chloride (FeCl₃)
- Iron(III)iodide (FeI₃)
- Iron(II)bromide (FeBr₂)
This compound is unique due to its specific reactivity and hygroscopic nature, making it suitable for specialized applications in both research and industry.
Eigenschaften
Molekularformel |
Br3FeH2O |
|---|---|
Molekulargewicht |
313.57 g/mol |
IUPAC-Name |
iron(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI-Schlüssel |
DXTPYZJKCNBJTG-UHFFFAOYSA-K |
Kanonische SMILES |
O.[Fe+3].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)
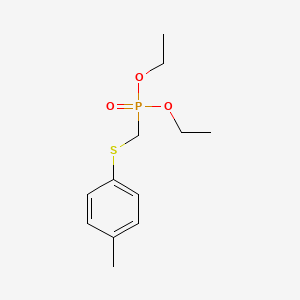
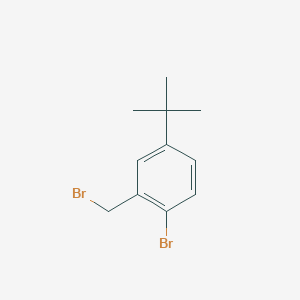

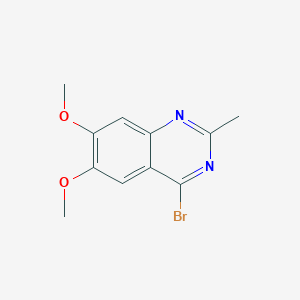
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
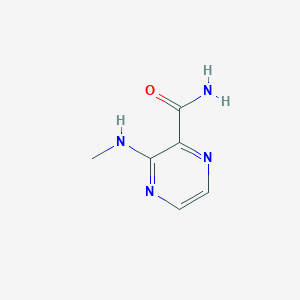
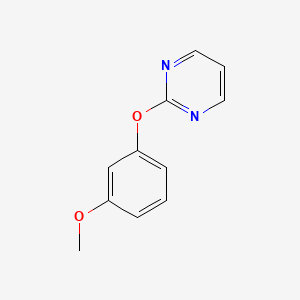
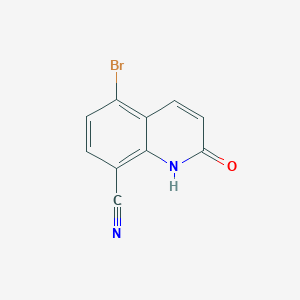
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
